2-(tert-Butyl)-4-chloropyridine
Overview
Description
2-(tert-Butyl)-4-chloropyridine is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a tert-butyl group at the second position and a chlorine atom at the fourth position
Mechanism of Action
Target of action
Compounds with a tert-butyl group often interact with various enzymes and receptors in the body . Chloropyridines, on the other hand, are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals .
Mode of action
The tert-butyl group is known to readily abstract acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .
Biochemical pathways
Compounds containing a tert-butyl group have been found to be involved in various biological processes, including oxidative stress response pathways .
Pharmacokinetics
A study on a similar compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate, has been conducted, which might provide some insights .
Result of action
Compounds containing a tert-butyl group have been found to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .
Action environment
Environmental factors can significantly influence the behavior and effects of chemical compounds .
Biochemical Analysis
Biochemical Properties
2-(tert-Butyl)-4-chloropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of enzymatic activity. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to competitive inhibition. This binding prevents the enzyme from metabolizing its natural substrates, thereby altering metabolic pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. In in vitro studies, the stability of this compound has been shown to be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These studies highlight the importance of dosage optimization to minimize toxicity while maximizing the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves the cytochrome P450 enzymes, which metabolize this compound into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interactions of this compound with metabolic enzymes highlight its role in modulating metabolic pathways and its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can vary, with certain tissues exhibiting higher concentrations due to differential expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization of this compound to particular organelles can influence its biochemical activity, including its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of this compound provides insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloropyridine typically involves the chlorination of 2-(tert-Butyl)pyridine. One common method is the direct chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions such as the Suzuki-Miyaura or Sonogashira coupling, where the pyridine ring is functionalized further.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 2-(tert-Butyl)-4-aminopyridine derivative.
Scientific Research Applications
2-(tert-Butyl)-4-chloropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-4-fluoropyridine
- 2-(tert-Butyl)-4-bromopyridine
- 2-(tert-Butyl)-4-iodopyridine
Uniqueness
2-(tert-Butyl)-4-chloropyridine is unique due to the specific electronic effects imparted by the chlorine atom, which can influence its reactivity and interactions in both chemical and biological contexts. Compared to its fluorinated, brominated, or iodinated analogs, the chlorine-substituted compound may exhibit different reactivity profiles and stability under various conditions .
Properties
IUPAC Name |
2-tert-butyl-4-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMONDDQCZRCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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